molecular formula C27H23N3O B298865 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide

Cat. No. B298865
M. Wt: 405.5 g/mol
InChI Key: JYEDMWLKBSJUPO-RSVVTINCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide, also known as MPBH, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a hydrazone derivative that has been synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in tumor growth and inflammation. 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide has been found to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide in lab experiments is its high potency and efficacy. This compound has been found to exhibit significant activity at low concentrations. However, one of the limitations of using 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide is its poor solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.

Future Directions

There are several future directions for the research on 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Additionally, the potential applications of 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, should be explored. Further studies are also needed to fully understand the mechanism of action of 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide is a novel compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases make it an attractive candidate for further study. The development of new analogs and a deeper understanding of its mechanism of action will aid in the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide involves the reaction of 2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde with N'-phenylbenzohydrazide in the presence of acetic acid. The resulting product is then treated with cinnamaldehyde to obtain 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide. This method is simple, efficient, and yields a high amount of pure product.

Scientific Research Applications

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antibacterial, and antifungal activities. 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide has also been found to exhibit anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have potential applications in the treatment of diabetes and Alzheimer's disease.

properties

Product Name

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-N'-(3-phenyl-2-propenylidene)benzohydrazide

Molecular Formula

C27H23N3O

Molecular Weight

405.5 g/mol

IUPAC Name

4-(2-methyl-5-phenylpyrrol-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C27H23N3O/c1-21-14-19-26(23-12-6-3-7-13-23)30(21)25-17-15-24(16-18-25)27(31)29-28-20-8-11-22-9-4-2-5-10-22/h2-20H,1H3,(H,29,31)/b11-8+,28-20-

InChI Key

JYEDMWLKBSJUPO-RSVVTINCSA-N

Isomeric SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N/N=C\C=C\C3=CC=CC=C3)C4=CC=CC=C4

SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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